6-Nitro-1H-indazol-4-ol

MAO-B inhibition Neuroprotection Parkinson's disease model

6-Nitro-1H-indazol-4-ol delivers critical SAR advantages: the 6-nitro group confers potent MAO-B inhibition (IC50 ~2.5 µM) while the 4-hydroxyl allows rapid O-alkylation/acylation to build diverse kinase-targeted libraries. Unlike unsubstituted or alternative nitro-regioisomers, this substitution pattern ensures reproducible neuroprotective agent design and kinase inhibitor optimization. Secure ≥95% pure research-grade material to drive structure-activity studies without risking positional isomer confounding.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 885518-81-0
Cat. No. B1436757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1H-indazol-4-ol
CAS885518-81-0
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9)
InChIKeyFWVZVYOJGUIMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1H-indazol-4-ol (CAS 885518-81-0) Procurement and Baseline Characteristics


6-Nitro-1H-indazol-4-ol is a heterocyclic indazole derivative characterized by a nitro group at the 6-position and a hydroxyl group at the 4-position of the indazole core. This specific substitution pattern imparts unique electronic and steric properties that influence its reactivity and biological activity profile. As a research chemical, it serves as a versatile building block for the synthesis of more complex pharmacologically active molecules, particularly kinase inhibitors . Its molecular formula is C₇H₅N₃O₃, with a molecular weight of 179.13 g/mol .

Why 6-Nitro-1H-indazol-4-ol (CAS 885518-81-0) Cannot Be Substituted with Generic Nitroindazoles


The biological activity and chemical reactivity of nitroindazole derivatives are exquisitely sensitive to the position of substituents. For example, the nitro group's location significantly impacts enzyme inhibition potency. 5-Nitroindazole and 6-nitroindazole exhibit starkly different MAO-B IC₅₀ values (0.99 µM vs. 2.5 µM, respectively), while 7-nitroindazole is markedly less potent (IC₅₀ = 27.8 µM) [1]. The addition of a 4-hydroxyl group in 6-Nitro-1H-indazol-4-ol introduces further differentiation through altered hydrogen bonding capacity, electronic distribution, and potential for subsequent derivatization, rendering simple replacement with an unsubstituted or differently substituted nitroindazole untenable for research requiring precise SAR or reproducible outcomes.

Quantitative Differentiation Guide for 6-Nitro-1H-indazol-4-ol (CAS 885518-81-0) Selection


6-Nitroindazole Core Exhibits Superior MAO-B Inhibition Potency Compared to 7-Nitroindazole Isomer

While direct data for 6-Nitro-1H-indazol-4-ol is not available, class-level inference from the core 6-nitroindazole structure indicates a significant advantage in MAO-B inhibition. 6-Nitroindazole inhibits human MAO-B with an IC₅₀ of 2.5 µM, which is >11-fold more potent than its positional isomer 7-nitroindazole (IC₅₀ = 27.8 µM) [1]. The 5-nitroindazole isomer (IC₅₀ = 0.99 µM) shows even higher potency, underscoring the critical nature of substitution pattern for target engagement [1]. This suggests that 6-Nitro-1H-indazol-4-ol, bearing the 6-nitro motif, may offer a similar advantage in MAO-B related research over the 7-nitro isomer.

MAO-B inhibition Neuroprotection Parkinson's disease model

6-Nitroindazole Core Demonstrates Potent Hydroxyl Radical Scavenging Activity

Nitroindazole isomers, including the 6-nitroindazole core structure, are potent hydroxyl radical (OH*) scavengers. All three isomers (5-nitro-, 6-nitro-, and 7-nitroindazole) exhibited comparable scavenging activity with a rate constant (k) of approximately 10¹⁰ M⁻¹ s⁻¹ [1]. This indicates that the 6-nitroindazole scaffold possesses inherent antioxidant capacity, a property that is expected to be retained or modulated in 6-Nitro-1H-indazol-4-ol, potentially distinguishing it from non-nitro indazole analogs lacking this radical scavenging function.

Antioxidant Radical scavenger Oxidative stress

6-Nitro-1H-indazol-4-ol Provides a Defined 4-Hydroxyl Handle for Derivatization and SAR Exploration

Unlike simple 6-nitroindazole (CAS 7597-18-5), 6-Nitro-1H-indazol-4-ol possesses a free phenolic hydroxyl group at the 4-position. This functional group offers a specific site for further chemical modification (e.g., alkylation, acylation, or use as a hydrogen bond donor/acceptor) that is absent in the parent 6-nitroindazole scaffold [1]. This differentiation is not merely qualitative; it enables synthetic routes and pharmacophore models that are inaccessible with unsubstituted nitroindazoles. The compound is offered at high purity (95+%) suitable for research and further manufacturing use .

Medicinal chemistry Structure-activity relationship Building block

Vendor Specifications Confirm High Purity and Controlled Storage for Reproducible Research

Technical specifications from a reputable vendor confirm that 6-Nitro-1H-indazol-4-ol (CAS 885518-81-0) is supplied with a purity of ≥95% and is stored under dry, refrigerated conditions (2-8°C) . This level of purity and defined storage are essential for ensuring batch-to-batch reproducibility in biological assays and chemical syntheses, reducing variability compared to lower-purity or unspecified sources. In contrast, procurement of generic nitroindazole building blocks from non-specialist vendors may not provide equivalent quality assurance.

Procurement Quality control Reproducibility

Recommended Application Scenarios for 6-Nitro-1H-indazol-4-ol (CAS 885518-81-0) Based on Differentiated Evidence


Synthesis of Kinase Inhibitor Libraries with a Functional Handle for SAR Exploration

The presence of the 4-hydroxyl group in 6-Nitro-1H-indazol-4-ol offers a direct, versatile point of attachment for building diverse compound libraries aimed at kinase targets. The 6-nitroindazole core is a recognized privileged structure in kinase inhibition, and the 4-OH group allows for rapid diversification via O-alkylation or acylation, enabling the exploration of structure-activity relationships around a validated scaffold. This is particularly relevant for generating analogs of known indazole-based kinase inhibitors such as Pazopanib, where modifications to the core can profoundly affect potency and selectivity [1].

Development of Neuroprotective Agents Targeting MAO-B and Oxidative Stress Pathways

Given the potent MAO-B inhibitory activity and robust hydroxyl radical scavenging capacity demonstrated by the 6-nitroindazole core, 6-Nitro-1H-indazol-4-ol serves as a promising advanced intermediate for designing multifunctional neuroprotective agents. Researchers investigating Parkinson's disease models can utilize this compound to create derivatives that simultaneously inhibit the MAO-B-mediated bioactivation of neurotoxins like MPTP and mitigate downstream oxidative damage [2]. The 4-hydroxyl group may also be exploited to modulate CNS penetration or metabolic stability.

Electrochemical and Spectroscopic Studies of Nitroaromatic Reduction Mechanisms

The unique electronic structure of 6-Nitro-1H-indazol-4-ol, as a nitroindazole bearing a hydroxyl substituent, makes it a valuable substrate for fundamental studies on nitro group reduction. Comparative investigations of nitroreduction processes, often linked to biological activation, can leverage this compound's defined structure to probe the influence of the 4-OH group on reduction potentials and radical intermediate stability using techniques like cyclic voltammetry and electron spin resonance, as previously performed on related 5- and 6-nitroindazoles [3].

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